Strobilurin G

Melanoma Cytotoxicity Natural Products

Strobilurin G (also cataloged as Strobilurin D; CAS 132056-04-3, related CAS 129145-64-8) is a natural β-methoxyacrylate antifungal antibiotic produced by the ascomycete Bolinea lutea Sacc. and several basidiomycete fungi.

Molecular Formula C24H22O9
Molecular Weight 0
CAS No. 132056-04-3
Cat. No. B1176634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrobilurin G
CAS132056-04-3
Molecular FormulaC24H22O9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strobilurin G (CAS 132056-04-3): Structural Identity and Core Characteristics for Informed Sourcing


Strobilurin G (also cataloged as Strobilurin D; CAS 132056-04-3, related CAS 129145-64-8) is a natural β-methoxyacrylate antifungal antibiotic produced by the ascomycete Bolinea lutea Sacc. and several basidiomycete fungi [1]. It belongs to the strobilurin class of Complex III (cytochrome bc1) respiratory inhibitors, which served as the structural template for the development of commercial agricultural fungicides such as azoxystrobin and kresoxim-methyl [2]. Unlike the simpler strobilurins A and B, which bear an unsubstituted or monochlorinated benzene ring, Strobilurin G features a characteristic 1,5-benzodioxepin ring system with a terpenoid-derived dimethylallyloxy substituent—a structural hallmark that distinguishes it from earlier-generation members of the class and their synthetic mimics [1][3].

Why Strobilurin G Cannot Be Interchanged with Simpler Strobilurin Analogs for Research Applications


The strobilurin family is structurally heterogeneous, and the biological activity profile of individual members is strongly influenced by aromatic ring substitution. Biosynthetic time-course studies demonstrate that Strobilurin G sits at the terminal end of a linear pathway that begins with Strobilurin A (which bears the simplest non-substituted benzoate ring) and proceeds through successive oxidation and prenylation steps to yield the complex benzodioxepin scaffold unique to Strobilurin G [1]. This structural divergence has direct functional consequences: in a direct head-to-head comparison across seven naturally isolated strobilurins and oudemansins, Strobilurin G exhibited the lowest IC50 for human melanoma G-361 cell proliferation, outperforming both Strobilurin A (IC50 = 89.1 µM) and Strobilurin X (IC50 = 35.0 µM) [2]. Generic substitution with simpler analogs such as Strobilurin A or B is therefore not functionally equivalent for applications requiring differential cytotoxicity or probe-dependent target engagement studies.

Strobilurin G: Quantified Differential Evidence Against Closest Natural and Synthetic Analogs


Head-to-Head Melanoma Cytotoxicity: Strobilurin G Achieves the Lowest IC50 Among Seven Natural Strobilurin-Class Compounds

In a study by Tanaka et al. (2024), seven naturally isolated strobilurin-class compounds—Strobilurins A, B, G, and X, and Oudemansins A and B—were tested in parallel for inhibition of human melanoma G-361 cell proliferation under identical assay conditions. Strobilurin G (compound 4) showed the lowest IC50 value among all isolated compounds [1]. For context, Strobilurin A exhibited an IC50 of 89.1 µM and Strobilurin X an IC50 of 35.0 µM against G-361 cells, while Strobilurin G's IC50 was lower than all values reported [1]. Strobilurin-type structures (bearing a conjugated triene) displayed higher activity than the corresponding oudemansin-type structures (saturated at the 3,4-position), emphasizing that the benzodioxepin-substituted Strobilurin G retains the full conjugated system critical for potency [1].

Melanoma Cytotoxicity Natural Products

Structural Differentiation: The Benzodioxepin Scaffold Distinguishes Strobilurin G from All Simpler Strobilurin Subtypes

Biosynthetic time-course studies by Iqbal et al. (2018) established that Strobilurin G represents the most structurally complex member of the Bolinea lutea strobilurin pathway, bearing a 1,5-benzodioxepin ring with a dimethylallyloxy (prenyl) substituent [1]. This contrasts with Strobilurin A, which possesses the simplest non-substituted benzoate ring, and with Strobilurins B, F, and H, which feature different aromatic modifications [2]. The benzodioxepin ring system is absent from all clinically developed synthetic strobilurin fungicides (azoxystrobin, kresoxim-methyl, trifloxystrobin, pyraclostrobin), which instead feature a simpler phenyl or pyrimidinyl core [3]. The structural revision by Hellwig et al. (1999) confirmed that Strobilurin D was originally misassigned and is identical to Strobilurin G—a critical clarification for anyone sourcing either catalog entry [4].

Structural Biology Biosynthesis Chemical Taxonomy

Antimalarial Potency of the 9-Methoxy Derivative: A Scaffold with Sub-100 nM Activity Against Plasmodium falciparum

While 9-methoxystrobilurin G is a distinct compound from Strobilurin G, the core benzodioxepin scaffold of Strobilurin G is essential for this activity profile. Kornsakulkarn et al. (2020) reported that 9-methoxystrobilurin G exhibited potent antimalarial activity against Plasmodium falciparum K1 (multi-drug-resistant strain) with IC50 values of 0.061 µM (9E-isomer) and 0.090 µM (9Z-isomer) [1]. This potency is comparable to established antimalarial leads and was accompanied by relatively low cytotoxicity against Vero cells (African green monkey kidney fibroblasts), indicating a favorable selectivity window [1]. The parent compound Strobilurin G serves as the direct biosynthetic and synthetic precursor to this antimalarial scaffold [2].

Antimalarial Plasmodium falciparum Neglected Tropical Diseases

Identity Clarification: Strobilurin D and Strobilurin G Are the Same Compound—Critical for Procurement Accuracy

Strobilurin D (CAS 132056-04-3) was originally isolated from Cyphellopsis anomala and assigned an epoxide-containing structure that was later determined to be incorrect [1]. Hellwig et al. (1999) demonstrated through degradation studies and total synthesis that Strobilurin D is structurally identical to Strobilurin G, sharing the same benzodioxepin core and (S)-configuration at the 3-position [1]. The total synthesis of Strobilurin G by Sauter et al. (2004) confirmed this identity and established the absolute (2′S)-configuration [2]. Consequently, any procurement specification for Strobilurin D is functionally equivalent to Strobilurin G—a fact not always reflected in vendor catalogs that list both names separately.

Chemical Identity Structural Revision Procurement

Strobilurin G: Evidence-Based Application Scenarios for Scientific and Industrial Use


Melanoma Cell Proliferation Studies Requiring the Most Potent Natural Strobilurin

For laboratories investigating natural product-mediated inhibition of melanoma cell growth, Strobilurin G is the empirically most potent naturally occurring strobilurin identified to date against the G-361 human melanoma cell line. The Tanaka et al. (2024) study provides a direct multi-compound comparison establishing that Strobilurin G outperforms Strobilurin A (IC50 89.1 µM) and Strobilurin X (IC50 35.0 µM) [1]. Researchers conducting structure–activity relationship (SAR) studies on the strobilurin pharmacophore should use Strobilurin G as the benzodioxepin-substituted reference compound when evaluating the contribution of the dioxepin ring to cytotoxicity and selectivity against normal fibroblasts (NB1RGB).

Antimalarial Drug Discovery Using the Benzodioxepin Strobilurin Scaffold

The 9-methoxy derivative of Strobilurin G exhibits potent antimalarial activity (IC50 = 0.061–0.090 µM against P. falciparum K1) with favorable selectivity over mammalian Vero cells [1]. Strobilurin G is the required biosynthetic precursor and synthetic starting point for generating this antimalarial lead series. Medicinal chemistry groups seeking to explore the benzodioxepin-containing strobilurin sub-class for neglected tropical disease indications should procure Strobilurin G as the key intermediate for methoxylation and further derivatization, rather than starting from simpler strobilurins (A or B) that lack the dioxepin ring .

Fungal Secondary Metabolism and Biosynthetic Pathway Studies

Strobilurin G represents the terminal, most structurally complex product of the Bolinea lutea strobilurin biosynthetic pathway, distinguished by its 1,5-benzodioxepin ring and dimethylallyloxy substituent [1]. Time-course isotopic labeling experiments have mapped the linear progression from Strobilurin A (benzoate starter unit) through oxidative and prenylation steps to Strobilurin G [1]. Natural product chemists and biosynthetic engineers studying polyketide tailoring enzymes—particularly prenyltransferases and oxidative cyclases that generate benzodioxepin systems—require authentic Strobilurin G as both an analytical standard and a pathway endpoint reference compound.

Chemical Procurement and Inventory Management for Strobilurin Reference Standards

Strobilurin G and Strobilurin D are chemically identical, a fact established by structural revision (Hellwig et al., 1999) and confirmed by total synthesis (Sauter et al., 2004) [1]. Laboratories maintaining strobilurin compound libraries should consolidate inventory under a single identifier (preferably Strobilurin G, as the structurally corrected name) to avoid duplicate procurement, ensure consistent experimental documentation, and prevent erroneous cross-referencing in publications. Procurement specifications should note both CAS numbers (132056-04-3 and 129145-64-8) as referring to the same benzodioxepin-containing chemical entity.

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